2-(4-Aminophenyl)-2-methylpropanenitrile physical properties
2-(4-Aminophenyl)-2-methylpropanenitrile physical properties
An In-depth Technical Guide to the Physical Properties of 2-(4-Aminophenyl)-2-methylpropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(4-Aminophenyl)-2-methylpropanenitrile (CAS No: 115279-57-7).[1][2][3] This document is intended to be a resource for researchers, scientists, and professionals in drug development and other scientific fields who are working with or have an interest in this compound. The guide includes a detailed summary of its physical characteristics, presented in a clear tabular format for ease of reference. Additionally, it outlines general experimental protocols for the determination of key physical properties and a representative synthesis workflow.
Introduction
2-(4-Aminophenyl)-2-methylpropanenitrile, also known by synonyms such as 4-Amino-α,α-dimethylbenzeneacetonitrile, is a chemical intermediate with applications in organic and pharmaceutical synthesis.[1] Its molecular structure, featuring an aminophenyl group and a nitrile moiety, makes it a versatile building block for the synthesis of more complex molecules.[4] A thorough understanding of its physical properties is essential for its effective handling, storage, and application in experimental and industrial settings.
Physical and Chemical Properties
The physical and chemical properties of 2-(4-Aminophenyl)-2-methylpropanenitrile have been compiled from various sources and are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally where high precision is required.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂N₂ | [1][2][3] |
| Molecular Weight | 160.22 g/mol | [1][2][3] |
| Appearance | Light brown to off-white solid; light yellow crystalline | [1] |
| Boiling Point | 173-174 °C (at 10 Torr) | [1][5] |
| Density | 1.055 ± 0.06 g/cm³ (Predicted) | [1][5] |
| pKa | 3.63 ± 0.10 (Predicted) | [1][5] |
| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [1][5][6] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of a specific compound are often proprietary or not published in detail. However, this section outlines standard laboratory methodologies that can be employed to verify the physical properties of 2-(4-Aminophenyl)-2-methylpropanenitrile.
Determination of Melting Point
The melting point of a solid organic compound can be determined using a melting point apparatus.
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Apparatus: Melting point apparatus (e.g., Vernier Melt Station), capillary tubes.
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Procedure:
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A small, dry sample of 2-(4-Aminophenyl)-2-methylpropanenitrile is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
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The capillary tube is placed in the heating block of the melting point apparatus.
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The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
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The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range.
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Determination of Boiling Point (at reduced pressure)
Since the boiling point is reported at a reduced pressure (10 Torr), a vacuum distillation setup is required.
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Apparatus: Round-bottom flask, distillation head with a thermometer, condenser, receiving flask, vacuum pump, and a manometer.
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Procedure:
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A sample of the compound is placed in the round-bottom flask along with boiling chips.
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The distillation apparatus is assembled, ensuring all joints are properly sealed.
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The system is evacuated to the desired pressure (10 Torr), as measured by the manometer.
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The flask is heated gently. The temperature is recorded when the liquid begins to boil and a steady reflux of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.
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Synthesis of 2-(4-Aminophenyl)-2-methylpropanenitrile
A representative synthesis involves the reduction of the corresponding nitro compound.[1]
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Materials: 2-methyl-2-(4-nitrophenyl)propanenitrile, ethyl acetate, stannous chloride dihydrate (SnCl₂·2H₂O), aqueous sodium carbonate, anhydrous sodium sulfate.
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Procedure:
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2-methyl-2-(4-nitrophenyl)propanenitrile is dissolved in ethyl acetate.
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Stannous chloride dihydrate is added to the solution.
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The reaction mixture is stirred, typically at room temperature, until the reaction is complete (monitored by techniques like TLC).
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Upon completion, the reaction mixture is made alkaline with an aqueous solution of sodium carbonate.
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The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.
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The solvent is removed under reduced pressure to yield the crude product.
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The crude product can be purified by column chromatography on silica gel.[1]
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Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 2-(4-Aminophenyl)-2-methylpropanenitrile from its nitro precursor.
Caption: Synthesis workflow for 2-(4-Aminophenyl)-2-methylpropanenitrile.
Safety Information
2-(4-Aminophenyl)-2-methylpropanenitrile is associated with the following hazard statements:
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H315: Causes skin irritation.[1]
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H319: Causes serious eye irritation.[1]
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H335: May cause respiratory irritation.[1]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, goggles, lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[1]
Conclusion
This technical guide provides essential physical property data and procedural outlines for 2-(4-Aminophenyl)-2-methylpropanenitrile. The information presented is intended to support researchers and professionals in the safe and effective use of this compound in their work. For critical applications, it is recommended to verify the provided data through experimental measurement.
